molecular formula C8H9ClN4S B14813063 1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea CAS No. 7464-17-7

1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea

Cat. No.: B14813063
CAS No.: 7464-17-7
M. Wt: 228.70 g/mol
InChI Key: ZEUJCYADFATLCX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea is a chemical compound with the molecular formula C8H9ClN4S. It is a derivative of thiourea, where the thiourea moiety is substituted with a 4-chlorophenyl group and a diaminomethylidene group. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea typically involves the reaction of 4-chloroaniline with thiourea under specific conditions. One common method involves the following steps:

    Reaction of 4-chloroaniline with thiourea: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The mixture is heated to reflux for several hours to ensure complete reaction.

    Isolation and purification: The reaction mixture is then cooled, and the product is isolated by filtration.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea has several applications in scientific research:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including heterocycles and polymers.

    Biological Studies: The compound is used in studies investigating its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-2-thiourea
  • 1-(4-Chlorophenyl)-3-thiourea
  • 1-(4-Chlorophenyl)-3-(methylamino)thiourea

Uniqueness

1-(4-Chlorophenyl)-3-(diaminomethylidene)thiourea is unique due to the presence of both the 4-chlorophenyl and diaminomethylidene groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and specificity in certain chemical reactions and biological assays .

Properties

CAS No.

7464-17-7

Molecular Formula

C8H9ClN4S

Molecular Weight

228.70 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(diaminomethylidene)thiourea

InChI

InChI=1S/C8H9ClN4S/c9-5-1-3-6(4-2-5)12-8(14)13-7(10)11/h1-4H,(H5,10,11,12,13,14)

InChI Key

ZEUJCYADFATLCX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)N=C(N)N)Cl

Origin of Product

United States

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